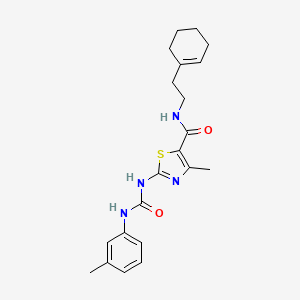
2,2-Difluorocyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluorocyclopentane-1-carboxylic acid is a chemical compound with the CAS Number: 1378525-26-8 . It has a molecular weight of 150.13 and its IUPAC name is 2,2-difluorocyclopentanecarboxylic acid . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8F2O2/c7-6(8)3-1-2-4(6)5(9)10/h4H,1-3H2,(H,9,10) . This indicates that the molecule consists of 6 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms .Physical and Chemical Properties Analysis
This compound is a solid compound . The compound’s molecular weight is 150.13 .Scientific Research Applications
Electrochemical Mineralization : A study by Niu et al. (2012) explored the electrochemical mineralization of perfluorinated carboxylic acids (PFCAs) using a Ce-doped modified porous nanocrystalline PbO2 film electrode. This method demonstrated effective degradation of PFCAs in aqueous solutions, suggesting potential applications in wastewater treatment and environmental remediation (Niu et al., 2012).
Microbial Degradation : Liu and Avendaño (2013) reviewed the microbial degradation of polyfluoroalkyl chemicals, including PFCAs. Their research provides insights into the biodegradability and environmental fate of these compounds, which is crucial for assessing environmental risks and developing remediation strategies (Liu & Avendaño, 2013).
Atmospheric Degradation Studies : Ellis et al. (2004) investigated the atmospheric degradation of fluorotelomer alcohols, which can yield perfluorinated carboxylic acids. This study is significant for understanding the environmental distribution and impact of PFCAs, particularly in terms of air quality and global dispersion (Ellis et al., 2004).
Vanadium-catalyzed Carboxylation : Reis et al. (2005) explored the vanadium-catalyzed carboxylation of linear and cyclic alkanes, including cyclopentane, to carboxylic acids. This research contributes to the field of organic synthesis, offering a pathway to synthesize carboxylic acids under mild conditions (Reis et al., 2005).
Biomonitoring of PFCAs : A study by Jurado‐Sánchez et al. (2014) developed an analytical method for biomonitoring perfluoroalkyl acids in human urine. This research is crucial for assessing human exposure to PFCAs and understanding their potential health effects (Jurado‐Sánchez et al., 2014).
Deoxyfluorination of Carboxylic Acids : Wang et al. (2021) described a bench-stable fluorination reagent for the deoxyfluorination of carboxylic acids, including the transformation of various carboxylic acids to acyl fluorides. This research has implications for fluorine chemistry and pharmaceutical synthesis (Wang et al., 2021).
Global Emission Inventories : Wang et al. (2014) conducted a study on global emission inventories of C4-C14 perfluoroalkyl carboxylic acid homologues, including historical and current use. This research is significant for environmental policy and regulation concerning PFCAs (Wang et al., 2014).
Mechanism of Action
Target of Action
Carboxylic acids, in general, can interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Carboxylic acids can undergo reactions such as condensation with amines . This reaction involves the formation of an amide linkage, which is an important reaction in the synthesis of peptides .
Biochemical Pathways
Carboxylic acids can participate in various biochemical reactions, including decarboxylation . Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide .
Pharmacokinetics
The molecular weight of the compound is 15013 g/mol , which may influence its absorption and distribution in the body.
Result of Action
The formation of amide linkages and the release of carbon dioxide during decarboxylation can have various effects on cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2-Difluorocyclopentane-1-carboxylic acid. For instance, the compound’s stability could be affected by factors such as temperature, pH, and the presence of other chemicals .
Properties
IUPAC Name |
2,2-difluorocyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O2/c7-6(8)3-1-2-4(6)5(9)10/h4H,1-3H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLQMFZQUKYHKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378525-26-8 |
Source


|
| Record name | 2,2-difluorocyclopentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2991743.png)
![2-Ethyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2991748.png)

![4-[(4-Methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2991750.png)
![2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N,N-dimethylacetamide](/img/structure/B2991752.png)


![4-[(E)-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2991758.png)

![methyl 6-(2-{[(2,3-dichlorobenzyl)oxy]imino}ethyl)-2-oxo-3-{[3-(trifluoromethyl)benzoyl]amino}-2H-pyran-5-carboxylate](/img/structure/B2991760.png)

![[2-bromo-4-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]-6-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B2991762.png)
![N-(2-fluorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2991764.png)
